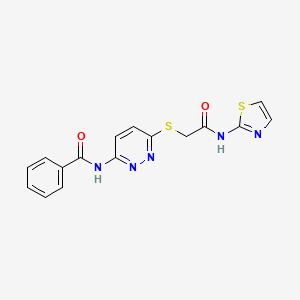

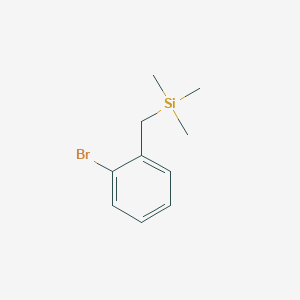

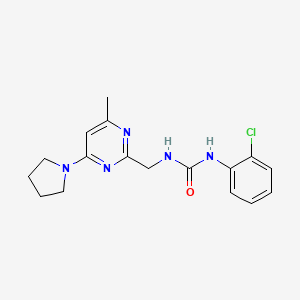

![molecular formula C22H25N3O3 B2838624 N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775359-35-7](/img/structure/B2838624.png)

N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including “N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide”, is complex and depends on the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can be active against certain human cancer cell lines . The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH2CH2- on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

A study by Маркосян et al. (2006) describes the synthesis of derivatives related to the compound , focusing on their antitumor and monoamine oxidase (MAO) inhibitory properties. This research highlights the compound's relevance in developing potential therapeutic agents due to its biological activity Маркосян et al., 2006.

Pharmacological Evaluation

Another study conducted by Alagarsamy and Murugesan (2007) synthesizes novel derivatives of the compound for evaluating their analgesic and anti-inflammatory properties. This suggests the compound's potential use in pain management and inflammation control Alagarsamy & Murugesan, 2007.

Antimicrobial Activity

El‐Kazak and Ibrahim (2013) synthesized a series of derivatives based on the compound and evaluated their antimicrobial activity against various pathogens, indicating the compound's utility in developing new antimicrobial agents El‐Kazak & Ibrahim, 2013.

Antitumor and Cytotoxicity

A study by Deady et al. (2003) explores the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a structure related to the compound . This research provides insights into the compound's potential for cancer therapy due to its potent cytotoxic properties against various cancer cell lines Deady et al., 2003.

Direcciones Futuras

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests that “N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” and its derivatives could have potential applications in the future development of anticancer drugs .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-24-19-14-15(21(26)23-16-8-10-17(28-2)11-9-16)7-12-18(19)22(27)25-13-5-3-4-6-20(24)25/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYSYHWYFYGVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)

![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)

![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)